molecular formula C10H22O B1194170 Tetrahydrolinalool CAS No. 78-69-3

Tetrahydrolinalool

Cat. No.: B1194170
CAS No.: 78-69-3
M. Wt: 158.28 g/mol
InChI Key: DLHQZZUEERVIGQ-UHFFFAOYSA-N
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Description

Tetrahydrolinalool, also known as 3,7-dimethyl-3-octanol, is a colorless liquid with a floral, citrus-like odor. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is widely used in the fragrance and flavor industries due to its pleasant scent and stability .

Biochemical Analysis

Biochemical Properties

Tetrahydrolinalool plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the hydrogenation process where linalool is converted to this compound using catalysts like palladium black . This interaction is crucial for its stability and application in aggressive media such as household cleaning products. Additionally, this compound has been reported to interact with enzymes involved in its metabolic pathways, such as those responsible for its conjugation with glucuronic acid .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by disrupting cellular membranes, leading to intracellular leakage of macromolecules . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s impact on membrane potential can alter the normal function of cells, potentially leading to cell death in microbial cells .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit certain enzymes involved in microbial cell wall synthesis, thereby exerting antimicrobial effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that its effects on cellular function can diminish as it degrades, highlighting the importance of proper storage and handling in experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . For instance, high doses of this compound have been associated with neurotoxic effects in certain animal models, indicating a threshold beyond which its use may become harmful . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. One of the primary pathways includes its conjugation with glucuronic acid, facilitated by enzymes in the liver . This process aids in its excretion from the body. Additionally, this compound can undergo oxidation at various positions, leading to the formation of metabolites such as 8-hydroxy- and 8-carboxylinalool . These metabolic processes are crucial for its detoxification and elimination.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas of cells and tissues. This property is particularly important for its function in perfumery and flavoring, where its distribution affects its sensory attributes.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and modification of lipids and proteins . Additionally, this compound can be targeted to specific compartments through post-translational modifications and targeting signals, ensuring its proper function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrahydrolinalool is primarily synthesized through the catalytic hydrogenation of linalool. This process involves the addition of hydrogen to linalool in the presence of a catalyst, typically palladium or nickel, under controlled temperature and pressure conditions. The reaction can be carried out in solvents such as ethanol or without any solvent .

Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating linalool using palladium on carbon as a catalyst. The reaction is conducted at elevated temperatures (around 100°C) and pressures to ensure complete hydrogenation. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Tetrahydrolinalool undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrahydrolinalool has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its enhanced stability compared to linalool and its derivatives. This stability makes it more suitable for use in products that are exposed to air and light, such as perfumes and personal care products. Its pleasant floral and citrus-like odor, combined with its stability, makes it a valuable ingredient in the fragrance and flavor industries .

Properties

IUPAC Name

3,7-dimethyloctan-3-ol
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InChI

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHQZZUEERVIGQ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCCC(C)C)O
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Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
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DSSTOX Substance ID

DTXSID7029110
Record name 3,7-Dimethyl-3-octanol
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Molecular Weight

158.28 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour
Record name 3-Octanol, 3,7-dimethyl-
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol)
Record name Tetrahydrolinalool
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Density

0.823-0.829
Record name Tetrahydrolinalool
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Vapor Pressure

0.01 [mmHg]
Record name Tetrahydrolinalool
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CAS No.

78-69-3, 57706-88-4
Record name Tetrahydrolinalool
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Record name 2,6-Dimethyl-6-octanol
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Record name TETRAHYDROLINALOOL
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Record name 3-Octanol, 3,7-dimethyl-
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Record name (±)-3,7-dimethyloctan-3-ol
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